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Compound of Interest

Compound Name:
2-Pyridin-2-yl-1,3-thiazole-4-

carboxylic acid

Cat. No.: B169244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of pyridine-thiazole hybrid molecules in medicinal chemistry. The focus is on their anticancer

and antimicrobial properties, summarizing key findings and methodologies to facilitate further

research and development in this promising area of drug discovery.

Anticancer Applications
Pyridine-thiazole hybrids have emerged as a significant class of compounds with potent

antiproliferative activity against a range of cancer cell lines. Their mechanism of action often

involves the inhibition of key cellular processes such as cell cycle progression and DNA repair.

Mechanism of Action
Several pyridine-thiazole derivatives have been shown to exert their anticancer effects through

multiple mechanisms. One notable mechanism is the induction of genetic instability in tumor

cells.[1][2][3] For instance, certain hybrids have been found to affect DNA integrity and alter

nucleus morphology.[1][2][3] Their cytotoxic action can be enhanced by inhibiting DNA repair

pathways, as demonstrated by the increased activity when combined with PARP1 inhibitors like

Fluzaparib.[1][2][3]
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Furthermore, these hybrids have been identified as inhibitors of various protein and lipid

kinases that are crucial for cancer cell growth and survival.[2][4] These include cyclin-

dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β), which are key

regulators of the cell cycle.[5] Some derivatives have also been investigated for their potential

to inhibit Rho-associated protein kinase (ROCK-1), which is involved in cell migration and

proliferation.[6]

A proposed signaling pathway targeted by certain pyridine-thiazole hybrids is the CDK2/GSK3β

pathway, which plays a crucial role in cell cycle regulation and proliferation.
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Figure 1: Inhibition of CDK2/GSK3β pathways.

Quantitative Data: In Vitro Antiproliferative Activity
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The following table summarizes the in vitro cytotoxic activity of representative pyridine-thiazole

hybrids against various human cancer cell lines. The IC50 values represent the concentration

of the compound required to inhibit cell growth by 50%.

Compound
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Compound 3
HL-60

(Leukemia)
0.57[1][2][3] - -

HCT-116 (Colon) 1.2[2] - -

MCF-7 (Breast) 2.1[2] - -

Compound 4
HL-60

(Leukemia)
0.8[2] - -

HCT-116 (Colon) 1.5[2] - -

MCF-7 (Breast) 2.8[2] - -

SK-OV-3

(Ovarian)
7.87[2] - -

Compound 7 MCF-7 (Breast) 5.36[6] 5-Fluorouracil 6.14[6]

HepG2 (Liver) 7.12[6] 5-Fluorouracil 7.20[6]

Compound 10 MCF-7 (Breast) 5.84[6] 5-Fluorouracil 6.14[6]

HepG2 (Liver) 8.76[6] 5-Fluorouracil 7.20[6]

Compound 1a
HEp-2

(Laryngeal)
7.5 µg/mL[5] - -

Compound 8a
HEp-2

(Laryngeal)
5.9 µg/mL[5] - -

Note: Compound structures are as described in the cited literature.
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A general workflow for the synthesis and evaluation of pyridine-thiazole hybrids as anticancer

agents is depicted below.
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Figure 2: General experimental workflow.

This protocol describes a general method for the synthesis of a pyridine-thiazole hybrid,

adapted from published procedures.[2][4][6]

Materials:

(Pyridin-2-yl)thiourea

3-Chloropentane-2,4-dione

Sodium acetate

Glacial acetic acid

Ethanol

Appropriate aromatic aldehyde (e.g., 2-fluorobenzaldehyde)

Potassium tert-butoxide

Procedure:

Synthesis of the thiazole core (e.g., 1-[4-Methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone):

To a solution of (pyridin-2-yl)thiourea (0.01 mol) in glacial acetic acid (10 mL), add 3-

chloropentane-2,4-dione (0.011 mol) and sodium acetate (0.01 mol).

Reflux the mixture for 5 hours.

After cooling, pour the reaction mixture into ice-water.

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to

obtain the thiazole intermediate.

Claisen-Schmidt Condensation to form the hybrid:
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To a solution of the thiazole intermediate (0.01 mol) in ethanol (15 mL), add the aromatic

aldehyde (0.02 mol) and potassium tert-butoxide (0.015 mol).

Reflux the mixture for 5 hours.

After cooling, neutralize the reaction mixture with acetic acid to pH 7.0.

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization

or column chromatography.

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds

on cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, HepG2, HL-60)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Procedure:

Cell Seeding:

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow

for cell attachment.

Compound Treatment:
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Prepare serial dilutions of the pyridine-thiazole hybrids in culture medium.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

Incubate the plates for 48-72 hours.

MTT Assay:

After the incubation period, add 20 µL of MTT solution to each well and incubate for

another 4 hours.

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value by plotting the percentage of cell viability against the compound

concentration and fitting the data to a dose-response curve.

Antimicrobial Applications
Pyridine-thiazole hybrids also exhibit promising activity against a variety of bacterial and fungal

pathogens. Their structural features allow for interactions with microbial targets, leading to the

inhibition of growth.

Mechanism of Action
The antimicrobial mechanism of action for many pyridine-thiazole hybrids is still under

investigation, but it is believed to involve the disruption of essential cellular processes in

microorganisms. Some studies suggest that these compounds may interfere with DNA

synthesis or function.[7] The lipophilicity and electronic properties of the substituents on the

pyridine and thiazole rings play a crucial role in their antimicrobial potency.
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A logical diagram illustrating the structure-activity relationship (SAR) for antimicrobial activity is

presented below.
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Figure 3: Structure-activity relationship for antimicrobial activity.

Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative pyridine-

thiazole hybrids, expressed as Minimum Inhibitory Concentration (MIC) in µM or µg/mL.
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Compound Microorganism MIC
Reference
Compound

MIC

Compound 4c
Staphylococcus

aureus
0.02 mM[7] - -

Bacillus cereus 0.02 mM[7] - -

Compound 13a Escherichia coli 93.7 µg/mL[8] - -

Pseudomonas

aeruginosa
93.7 µg/mL[8] - -

Candida albicans 7.8 µg/mL[8] - -

Aspergillus

flavus
5.8 µg/mL[8] - -

Compound 5j
Various bacteria

& fungi

Similar to

standard

drugs[9]

Ciprofloxacin /

Fluconazole
-

Note: Compound structures are as described in the cited literature.

Experimental Protocols
This protocol describes the broth microdilution method for determining the MIC of the

synthesized compounds against bacterial and fungal strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Fungal strains (e.g., Candida albicans)

Mueller-Hinton Broth (MHB) for bacteria

RPMI-1640 medium for fungi

Sterile 96-well plates
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Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

Preparation of Compound Dilutions:

Prepare a stock solution of the pyridine-thiazole hybrid in DMSO.

Perform serial two-fold dilutions of the compound in the appropriate broth (MHB or RPMI)

in the wells of a 96-well plate. The final volume in each well should be 50 µL.

Inoculation:

Dilute the standardized microbial suspension to achieve a final concentration of

approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each

well.

Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

Include a growth control (broth + inoculum, no compound) and a sterility control (broth

only).

Incubation:

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for

fungi.

Determination of MIC:

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Visual inspection is used to determine the MIC. The addition of a viability indicator like

resazurin can aid in the determination.

Conclusion
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Pyridine-thiazole hybrids represent a versatile scaffold in medicinal chemistry with significant

potential for the development of novel anticancer and antimicrobial agents. The synthetic

accessibility and the possibility for diverse structural modifications allow for the fine-tuning of

their biological activity. The protocols and data presented herein provide a foundation for

researchers to further explore and optimize these promising compounds for therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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